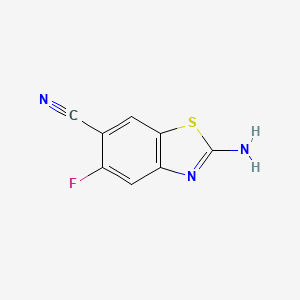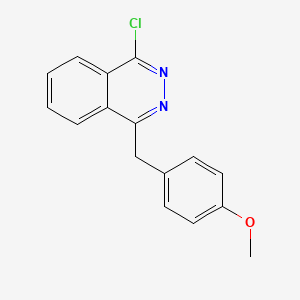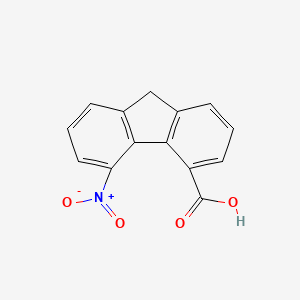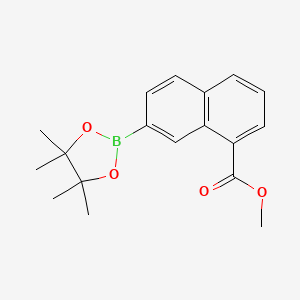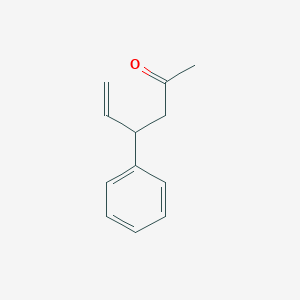
4-Phenylhex-5-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenylhex-5-en-2-one is an organic compound with the molecular formula C12H14O. It is characterized by a phenyl group attached to a hexenone backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Phenylhex-5-en-2-one can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with hex-5-en-2-one in the presence of a palladium catalyst. This method typically requires a solvent such as tetrahydrofuran and a base like potassium carbonate .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalysts and automated systems helps in achieving efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Phenylhex-5-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated ketones.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of imines or ethers.
Major Products: The major products formed from these reactions include carboxylic acids, saturated ketones, imines, and ethers, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Phenylhex-5-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
4-Phenylhex-5-en-2-one can be compared with other similar compounds such as 4-phenylhex-4-en-2-one and 4-phenylhex-3-en-2-one. These compounds share a similar phenyl group attached to a hexenone backbone but differ in the position of the double bond. The unique positioning of the double bond in this compound contributes to its distinct chemical properties and reactivity .
Vergleich Mit ähnlichen Verbindungen
- 4-Phenylhex-4-en-2-one
- 4-Phenylhex-3-en-2-one
- 4-Phenylhex-2-en-2-one
Eigenschaften
CAS-Nummer |
50552-30-2 |
|---|---|
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
4-phenylhex-5-en-2-one |
InChI |
InChI=1S/C12H14O/c1-3-11(9-10(2)13)12-7-5-4-6-8-12/h3-8,11H,1,9H2,2H3 |
InChI-Schlüssel |
FVXSOKFSQCKZDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(C=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






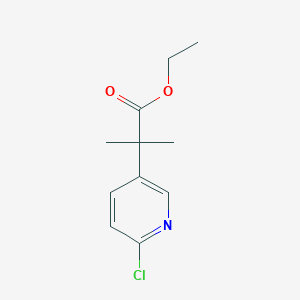



![2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13994315.png)
